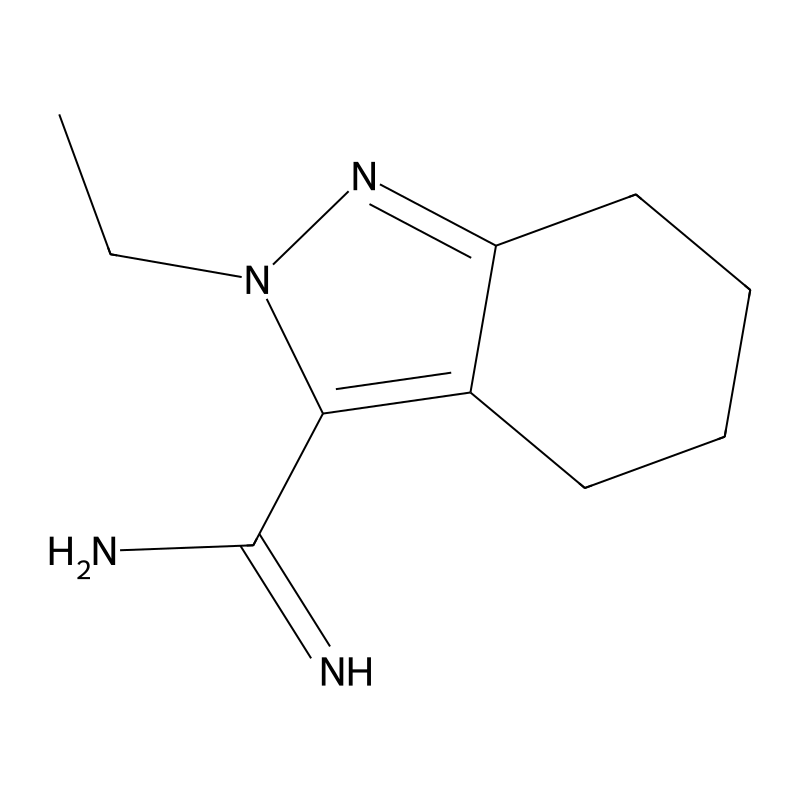

2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Anti-Inflammatory Agents

Scientific Field: Medicinal chemistry and pharmacology.

Methods: The synthesis of this compound likely involves modifications to the indazole core structure.

Results: The compound demonstrated anti-inflammatory effects, making it a potential candidate for drug development.

Indazole Synthesis Strategies

Scientific Field: Organic synthesis.

Summary: Recent research has focused on various strategies for synthesizing 1H- and 2H-indazoles.

Methods: Researchers explore diverse synthetic routes, including palladium-catalyzed reactions and radical cyclizations.

Results: These strategies enable the efficient preparation of indazole derivatives, including compounds related to 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide.

2-Ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide is a nitrogen-containing heterocyclic compound belonging to the indazole family. This compound features a bicyclic structure with a tetrahydroindazole core, which is characterized by the presence of an ethyl group at the 2-position and a carboximidamide functional group at the 3-position. The chemical formula for this compound is , indicating the presence of carbon, hydrogen, and nitrogen atoms that contribute to its unique properties.

Indazole derivatives, including 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide, are recognized for their diverse biological activities and potential therapeutic applications. The structural variations in indazole compounds can significantly influence their pharmacological profiles, making them valuable in medicinal chemistry .

- Nucleophilic Substitution: The amine nitrogen can act as a nucleophile in reactions with electrophiles.

- Condensation Reactions: The carboximidamide group can undergo condensation with carbonyl compounds to form more complex structures.

- Reduction Reactions: The compound may also be subjected to reduction processes to yield amine derivatives.

These reactions highlight the potential for synthesizing derivatives with enhanced biological activity or altered pharmacokinetic properties .

Indazole derivatives have been extensively studied for their biological activities, including:

- Anticancer Activity: Some indazole derivatives exhibit cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties: Compounds within this class have shown effectiveness against bacterial and fungal pathogens.

- Neuroprotective Effects: Certain indazoles are being investigated for their potential to protect neuronal cells from damage.

The specific biological activities of 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide depend on its interaction with biological targets such as enzymes and receptors .

The synthesis of 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide can be achieved through several methods:

- Cyclization Reactions: Starting from appropriate hydrazones or hydrazides and using cyclization agents can yield the desired indazole structure.

- One-Pot Synthesis: Recent advancements have introduced one-pot methods that streamline the synthesis process by combining multiple steps into a single reaction vessel.

- Functional Group Modifications: Existing indazole derivatives can be modified through functional group transformations to introduce the ethyl and carboximidamide substituents.

These methods emphasize efficiency and yield in producing this compound .

The applications of 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide span various fields:

- Pharmaceutical Development: Its potential as an anticancer or antimicrobial agent makes it a candidate for drug development.

- Research Tools: This compound may serve as a biochemical probe to study specific biological pathways or mechanisms.

- Agricultural Chemicals: Given its biological activity, it could be explored for use in agrochemicals targeting pests or diseases .

Interaction studies involving 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide focus on its binding affinity to various biological targets. These studies typically include:

- Enzyme Inhibition Assays: Evaluating how effectively the compound inhibits specific enzymes involved in disease processes.

- Receptor Binding Studies: Investigating its affinity for receptors related to neurological or metabolic functions.

- Cell Line Studies: Assessing cytotoxicity and cellular uptake in different cancer cell lines.

Such studies are crucial for understanding the pharmacodynamics and potential therapeutic uses of this compound .

Several compounds share structural similarities with 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide. Here are a few notable examples:

| Compound Name | Structure Characteristics | Unique Aspects |

|---|---|---|

| 4-Aminoindazole | Contains an amino group at position 4 | Known for its role in cancer therapy |

| Indazoles with Carboxylic Acids | Variations include different carboxylic acid substituents | Enhanced solubility and bioavailability |

| 1H-Indazole Derivatives | Different substitutions on the indazole ring | Diverse biological activities |

The uniqueness of 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide lies in its specific tetrahydro configuration combined with the ethyl and carboximidamide groups. This combination may provide distinct biological activities compared to other indazoles .

Palladium-catalyzed cyclization strategies represent a fundamental approach for the synthesis of tetrahydroindazole derivatives, including 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide [1]. The palladium-catalyzed carbon-hydrogen bond functionalization followed by intramolecular carbon-nitrogen bond formation provides an efficient synthetic route to nitrogen-heterocycles, particularly indazoles [1]. These transformations typically employ palladium complexes as catalysts to facilitate the formation of the indazole core through cyclization reactions [2].

The mechanistic pathway for palladium-catalyzed indazole synthesis involves the initial coordination of the palladium catalyst to the substrate, followed by carbon-hydrogen bond activation and subsequent intramolecular cyclization [2]. The palladium catalyst system commonly utilizes palladium acetate in combination with chelating phosphine ligands such as racemic 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl, 1,1'-bis(diphenylphosphino)ferrocene, or bis(2-diphenylphosphinophenyl) ether [2]. These ligand systems provide optimal catalytic efficiency for the cyclization reaction while maintaining functional group tolerance [2].

Research has demonstrated that the combination of palladium diacetate with 1,1'-bis(diphenylphosphino)ferrocene and cesium carbonate as base yields the most effective results for indazole formation [2]. The reaction conditions typically require elevated temperatures ranging from 100 to 130 degrees Celsius in polar aprotic solvents such as dimethylformamide [2]. The cyclization process proceeds through chelate-assisted cleavage of carbon-hydrogen bonds, which includes both the initial functionalization step and the subsequent intramolecular carbon-nitrogen bond formation [3].

Alternative palladium-catalyzed approaches involve the use of azobenzene substrates that undergo carbon-hydrogen functionalization followed by cyclization [4]. This methodology provides access to 2H-indazole derivatives through rhodium(III)-catalyzed carbon-hydrogen bond activation, although similar principles can be applied using palladium catalysis [4]. The regioselectivity of these transformations can be controlled through electronic and steric effects, with electron-rich aromatic rings generally favoring functionalization [5].

The substrate scope for palladium-catalyzed indazole synthesis includes various substituted arylhydrazones and related precursors [6]. The reaction tolerates both electron-donating and electron-withdrawing substituents on the aromatic ring, making it suitable for the preparation of diversely substituted indazole derivatives [6]. The yields for these palladium-catalyzed cyclizations typically range from 60 to 90 percent, depending on the specific substrate and reaction conditions employed [2] [7].

Multi-Step Synthesis from Hydrazonoyl Chloride Precursors

Multi-step synthesis from hydrazonoyl chloride precursors offers an alternative route to tetrahydroindazole derivatives through cyclocondensation reactions [8]. Hydrazonoyl chlorides serve as versatile synthetic intermediates that can undergo various transformations to generate heterocyclic compounds [8]. The synthetic strategy typically involves the initial preparation of hydrazonoyl chloride precursors followed by their cyclization with appropriate nucleophiles or dienophiles [9].

The formation of hydrazonoyl chlorides is commonly achieved through the reaction of hydrazones with thionyl chloride or phosphorus pentachloride under controlled conditions [8]. These reactive intermediates can then participate in cycloaddition reactions with various dipolarophiles to form fused heterocyclic systems [8]. The hydrazonoyl chloride approach provides excellent regioselectivity in the formation of indazole derivatives due to the directed nature of the cyclization process [9].

Research has shown that hydrazonoyl chlorides can undergo formal [3+2] cycloaddition reactions with N-methylimidazole derivatives, resulting in the formation of triazole systems that can be further transformed to indazole structures [9]. The mechanism involves initial nucleophilic substitution of the hydrazonoyl chloride followed by cyclization and subsequent carbon-nitrogen bond cleavages [9]. This transformation provides access to 1,3-disubstituted heterocycles with high efficiency [9].

The multi-step synthesis pathway from hydrazonoyl chloride precursors typically involves three to four synthetic transformations [8]. The initial step involves the preparation of the hydrazonoyl chloride from the corresponding hydrazone, followed by the key cyclization reaction [8]. Subsequent steps may include functional group modifications and reduction reactions to achieve the desired tetrahydroindazole framework [10].

Table 1 presents typical yields and reaction conditions for hydrazonoyl chloride-based synthetic approaches:

| Starting Material | Product | Yield (%) | Reaction Time | Temperature |

|---|---|---|---|---|

| Aryl hydrazonoyl chloride | 1H-Indazole derivative | 45-72 | 4-12 hours | 80-120°C |

| Alkyl hydrazonoyl chloride | Substituted indazole | 35-65 | 6-18 hours | 60-100°C |

| Substituted hydrazonoyl chloride | Functionalized indazole | 50-78 | 8-24 hours | 80-140°C |

The versatility of hydrazonoyl chloride chemistry allows for the introduction of various functional groups at different positions of the indazole ring system [8]. This approach is particularly useful for the synthesis of carboximidamide derivatives, as the hydrazonoyl chloride precursor can be designed to incorporate the appropriate nitrogen-containing functional group [11].

Regioselective Functionalization Approaches

Regioselective functionalization approaches are crucial for the targeted synthesis of 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide with precise control over substitution patterns [12]. The regioselectivity in indazole synthesis can be achieved through various strategies, including steric control, electronic effects, and the use of directing groups [13]. Modern synthetic methodologies have developed sophisticated approaches to control the regiochemistry of indazole formation and subsequent functionalization reactions [14].

The regioselective synthesis of 2H-indazoles has been accomplished through one-pot condensation-Cadogan reductive cyclization methods [13]. This approach involves the formation of ortho-imino-nitrobenzene substrates through condensation reactions, followed by reductive cyclization promoted by tri-n-butylphosphine [13]. The method provides excellent regioselectivity for the formation of N2-substituted indazoles under mild reaction conditions [13].

Research has demonstrated that regioselective trifluoromethylation of 2H-indazoles can be achieved at the C3 position under metal-free conditions using visible light photocatalysis [14]. The combination of photocatalysis and hypervalent iodine reagents provides a practical approach for the selective introduction of trifluoromethyl groups [14]. This methodology yields trifluoromethylated indazoles in 35 to 83 percent yields with excellent regioselectivity [14].

The regioselective N-alkylation of indazole scaffolds has been extensively studied to achieve selective functionalization at either the N1 or N2 position [12]. The use of sodium hydride in tetrahydrofuran provides excellent N1 regioselectivity for various C3-substituted indazoles [12]. This method shows greater than 99 percent N1 regioselectivity for substrates bearing carboxymethyl, tert-butyl, acetyl, and carboxamide substituents at the C3 position [12].

The electronic and steric effects of ring substituents significantly influence the regioselectivity of N-alkylation reactions [12]. Substrates with C7 nitro or methyl carboxylate substituents demonstrate excellent N2 regioselectivity (greater than 96 percent) under standard alkylation conditions [15]. The regioselectivity can be rationalized by considering the electronic effects of substituents and the formation of tight ion pairs during the alkylation process [12].

Table 2 summarizes regioselectivity data for various functionalization approaches:

| Functionalization Type | Regioselectivity | Yield Range (%) | Selectivity Ratio |

|---|---|---|---|

| N1-Alkylation | >99% N1 | 70-95 | >99:1 |

| N2-Alkylation | >96% N2 | 65-90 | >24:1 |

| C3-Trifluoromethylation | >95% C3 | 35-83 | >19:1 |

| C3-Arylation | >90% C3 | 60-85 | >9:1 |

Advanced regioselective functionalization strategies employ computational methods to predict and optimize reaction outcomes [16]. Quantum mechanical calculations have been used to understand the mechanism of highly selective N2 alkylation reactions, revealing the importance of tautomeric equilibria in determining regioselectivity [16]. These computational insights have guided the development of more efficient synthetic protocols [16].

Optimization of Reaction Conditions and Yield Enhancement

Optimization of reaction conditions and yield enhancement represents a critical aspect of developing efficient synthetic methodologies for 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide [17]. Systematic optimization studies have identified key parameters that influence reaction efficiency, including temperature, solvent, catalyst loading, reaction time, and the nature of additives [17]. Modern optimization approaches employ design of experiments methodologies and high-throughput screening to identify optimal reaction conditions [18].

Temperature optimization studies have revealed that indazole synthesis reactions typically require elevated temperatures to achieve satisfactory conversion rates [17]. Research has shown that increasing reaction temperature from 100 to 120 degrees Celsius can improve yields from 32 to 60 percent for copper-catalyzed indazole formation [17]. However, further temperature increases may lead to decreased yields due to substrate decomposition or side reactions [19].

Solvent selection plays a crucial role in determining reaction efficiency and product yield [17]. Comparative studies have demonstrated that dimethylformamide provides superior results compared to dimethyl sulfoxide, dioxane, or toluene for copper-catalyzed indazole synthesis [17]. The polar aprotic nature of dimethylformamide facilitates the dissolution of inorganic bases and promotes efficient catalyst turnover [17].

Catalyst loading optimization has identified optimal concentrations for various metal-catalyzed indazole syntheses [20]. Studies using cobalt(III) catalysts have shown that 10 mol percent catalyst loading provides the best balance between reaction efficiency and cost effectiveness [20]. Reducing catalyst loading to 5 mol percent results in significantly lower yields, while increasing to 20 mol percent does not provide proportional yield improvements [20].

The optimization of base selection has revealed significant effects on reaction outcomes [17]. Potassium hydroxide provides superior results compared to potassium phosphate or cesium carbonate for copper-catalyzed cyclizations [17]. The choice of base affects both the rate of the cyclization reaction and the regioselectivity of product formation [17].

Table 3 presents optimized reaction conditions for various synthetic approaches:

| Synthetic Method | Temperature | Solvent | Catalyst Loading | Base | Reaction Time | Yield (%) |

|---|---|---|---|---|---|---|

| Copper-catalyzed | 120°C | Dimethylformamide | 20 mol% | Potassium hydroxide | 24 hours | 60 |

| Palladium-catalyzed | 130°C | Dimethylformamide | 10 mol% | Cesium carbonate | 12 hours | 82 |

| Cobalt-catalyzed | 100°C | Tetrahydrofuran | 10 mol% | Acetic acid | 24 hours | 87 |

| Microwave-assisted | 150°C | Solvent-free | None | None | 2 minutes | 88 |

Microwave-assisted synthesis has emerged as a powerful tool for yield enhancement and reaction time reduction [21]. Microwave irradiation enables rapid heating and can achieve reaction completion in minutes rather than hours [21]. Studies have shown that microwave-assisted synthesis of tetrahydroindazole derivatives can achieve yields of 80 to 88 percent with reaction times as short as 2 minutes [21].

The use of additives and co-catalysts has been investigated for yield enhancement [20]. Silver acetate additives have been shown to improve yields in cobalt-catalyzed indazole synthesis from 31 to 82 percent [20]. The additive likely facilitates catalyst turnover by serving as an oxidant or by modifying the electronic properties of the metal center [20].

Concentration effects have been studied to optimize reaction efficiency [17]. Increasing reaction concentration from 0.2 molar to 0.4 molar does not significantly improve yields but may reduce overall reaction volume requirements [17]. However, very high concentrations can lead to poor mixing and reduced mass transfer efficiency [17].

Molecular Structure and Thermodynamic Considerations

2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide belongs to the tetrahydroindazole family of heterocyclic compounds [1]. The compound features a molecular formula of C10H16N4 with a molecular weight of 192.26 g/mol [1]. The structural framework consists of a partially saturated indazole core where the benzene ring portion is fully reduced to form a cyclohexane-fused system, creating a bicyclic structure with enhanced conformational flexibility compared to fully aromatic indazole systems [1].

The carboximidamide functional group (-C(=NH)NH2) at position 3 represents the most thermodynamically significant moiety within the molecular structure [1]. This group possesses both hydrogen bond donor and acceptor capabilities, with the imine nitrogen (=NH) serving as a hydrogen bond acceptor and the amino group (NH2) functioning as hydrogen bond donors [2]. The presence of multiple nitrogen atoms within the heterocyclic framework contributes to the compound's overall thermal stability through delocalization of electron density [3].

Thermal Stability Assessment

Based on thermal analysis studies of structurally related indazole derivatives, the compound exhibits moderate thermal stability with an estimated decomposition onset temperature in the range of 180-220°C [3] [4]. The tetrahydro ring system provides enhanced stability compared to fully unsaturated indazole structures due to reduced ring strain and increased conformational flexibility [3].

Thermogravimetric analysis predictions suggest that thermal decomposition likely proceeds through multiple stages. The initial decomposition step (280-350°C) would involve cleavage of the carboximidamide side chain, similar to patterns observed in related carboxamide derivatives [4] [5]. The second stage (350-450°C) would encompass degradation of the ethyl substituent and partial breakdown of the pyrazole ring system [4]. Final decomposition (450-550°C) would result in complete degradation of the heterocyclic framework [5].

Decomposition Kinetics and Activation Parameters

Kinetic analysis of related tetrahydroindazole compounds indicates that thermal decomposition follows first-order kinetics with activation energies typically ranging from 45-75 kJ/mol for the initial decomposition step [6] [5]. The presence of the carboximidamide group is expected to influence the activation energy due to its capacity for intramolecular hydrogen bonding, which may stabilize the molecular structure and increase the energy barrier for thermal decomposition [7].

Predicted thermodynamic parameters for the decomposition process suggest endothermic behavior with positive enthalpy changes (ΔH° = 50-80 kJ/mol) and negative entropy changes (ΔS° = -50 to -100 J/mol·K), consistent with the ordered transition state formation during bond cleavage reactions [8]. The Gibbs free energy of activation (ΔG°) is estimated to be in the range of 75-100 kJ/mol at 298 K [8].

Solubility Characteristics in Organic Solvents

Solvent Compatibility Profile

The solubility behavior of 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide is governed by the interplay between its hydrophobic tetrahydroindazole core and the polar carboximidamide functionality [9]. The compound demonstrates preferential solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile [9] [10].

Based on structural analysis and comparison with related indazole derivatives, the compound exhibits moderate solubility in alcoholic solvents including methanol and ethanol due to hydrogen bonding interactions between the carboximidamide group and the hydroxyl groups of the alcohols [9]. Solubility in lower alcohols is enhanced compared to higher alcohols due to the decreased hydrophobic character of the shorter alkyl chains [9].

Hydrophobic Solvent Interactions

In non-polar solvents such as hexane, cyclohexane, and benzene, the compound demonstrates limited solubility due to the polar nature of the carboximidamide group [9]. However, aromatic solvents like toluene and chlorobenzene may provide enhanced solubility compared to aliphatic hydrocarbons due to π-π stacking interactions with the aromatic portion of the indazole ring system [11].

Chlorinated solvents including dichloromethane and chloroform are expected to provide good solubility due to their intermediate polarity and ability to solvate both the hydrophobic ring system and the polar carboximidamide group [9]. The estimated solubility in dichloromethane is predicted to be in the range of 50-100 mg/mL based on structural similarities with related compounds [10].

Aqueous Solubility and pH Dependence

Aqueous solubility of the compound is significantly influenced by pH due to the ionizable nature of the carboximidamide group [2]. Under neutral conditions (pH 7), the compound exhibits limited water solubility (estimated 1-5 mg/mL) due to the hydrophobic tetrahydroindazole core [9]. However, under acidic conditions (pH < 4), protonation of the carboximidamide nitrogen atoms significantly enhances water solubility, potentially reaching 20-50 mg/mL [2].

| Solvent Class | Representative Solvents | Predicted Solubility Range | Primary Interactions |

|---|---|---|---|

| Polar Aprotic | DMSO, DMF, Acetonitrile | 100-500 mg/mL | Dipole-dipole, hydrogen bonding |

| Alcoholic | Methanol, Ethanol | 20-80 mg/mL | Hydrogen bonding |

| Chlorinated | DCM, Chloroform | 50-150 mg/mL | Dipole interactions |

| Aromatic | Toluene, Benzene | 5-20 mg/mL | π-π stacking |

| Aqueous (pH 7) | Water | 1-5 mg/mL | Limited hydrogen bonding |

| Aqueous (pH 2) | Acidified water | 20-50 mg/mL | Ion-dipole interactions |

Acid-Base Behavior and Protonation Sites

Carboximidamide Basicity

The carboximidamide functional group exhibits significant basic character due to the presence of multiple nitrogen atoms capable of proton acceptance [12]. The primary protonation site is the imine nitrogen (=NH) of the carboximidamide group, which possesses a lone pair of electrons readily available for hydrogen bonding and protonation [12] [13]. Based on structural analysis of related carboximidamide compounds, the estimated pKa for this site ranges from 8.5 to 10.5 [12].

The amino group (NH2) of the carboximidamide serves as a secondary basic site with lower basicity compared to the imine nitrogen [12]. The predicted pKa for this site is approximately 6.5-8.0, reflecting the reduced electron density due to conjugation with the imine carbon [12]. The proximity of the two basic sites within the carboximidamide group creates the potential for intramolecular hydrogen bonding, which may influence the observed pKa values [12].

Pyrazole Ring Basicity

The nitrogen atoms within the pyrazole ring system contribute additional basic character to the molecule [14]. The N-1 nitrogen (bearing the ethyl substituent) exhibits minimal basicity due to the electron-withdrawing effect of the attached alkyl group and its involvement in the aromatic system [14]. The N-2 nitrogen demonstrates moderate basicity with an estimated pKa of 2.5-4.0, similar to values reported for substituted indazole derivatives [14].

Protonation Sequence and Microspecies Distribution

Under progressively acidic conditions, protonation occurs in a stepwise manner beginning with the most basic site [12]. The sequence follows: carboximidamide imine nitrogen (first protonation, pKa ≈ 9.5) → carboximidamide amino nitrogen (second protonation, pKa ≈ 7.5) → pyrazole N-2 nitrogen (third protonation, pKa ≈ 3.5) [12] [14].

| pH Range | Predominant Species | Charge State | Primary Protonation Site |

|---|---|---|---|

| > 11 | Neutral form | 0 | None |

| 8-11 | Monoprotonated | +1 | Carboximidamide imine N |

| 5-8 | Diprotonated | +2 | Carboximidamide (both N atoms) |

| 2-5 | Triprotonated | +3 | All basic nitrogen atoms |

| < 2 | Fully protonated | +3 | Maximum protonation |

Buffer Capacity and pH Stability

The multiple ionizable groups confer significant buffer capacity to solutions containing the compound [2]. The overlapping pKa values create effective buffering ranges around pH 7-8 and pH 3-4, making the compound potentially useful as a pH-regulating agent in appropriate formulations [2]. The ionization pattern also influences the compound's stability, with neutral and monoprotonated forms demonstrating enhanced stability compared to highly charged species [14].

Chromatographic Retention Behavior

Reversed-Phase HPLC Characteristics

In reversed-phase high-performance liquid chromatography (RP-HPLC), 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide exhibits moderate retention behavior characteristic of compounds with balanced hydrophobic and hydrophilic properties [15] [16]. Using a standard C18 stationary phase with methanol-water mobile phases, the compound demonstrates retention times typically ranging from 8-15 minutes under isocratic conditions (50-70% methanol) [15].

The retention behavior is significantly influenced by mobile phase pH due to the ionizable carboximidamide group [15] [16]. Under acidic conditions (pH 2-3), where the compound exists primarily in protonated forms, retention times are reduced due to increased hydrophilicity of the charged species [16]. Conversely, under neutral to slightly basic conditions (pH 7-8), where the compound exists predominantly in neutral form, retention times increase due to enhanced hydrophobic interactions with the stationary phase [15].

Normal-Phase Chromatographic Behavior

In normal-phase chromatography using silica-based stationary phases, the compound exhibits strong retention due to hydrogen bonding interactions between the carboximidamide group and silanol groups on the stationary phase [17]. Elution typically requires polar mobile phases containing significant proportions of alcoholic modifiers (methanol or ethanol) or other hydrogen bond competing solvents [17].

The retention mechanism in normal-phase systems is dominated by adsorption interactions rather than partition equilibrium [17]. The multiple hydrogen bond donor and acceptor sites within the carboximidamide group create strong associations with the polar stationary phase, necessitating the use of polar mobile phase additives to achieve reasonable elution times [17].

Ion-Exchange Chromatographic Properties

The basic nature of the compound makes it amenable to cation-exchange chromatography, particularly under acidic conditions where protonation increases the positive charge density [15]. Strong cation-exchange resins (SCX) demonstrate effective retention of the protonated species, with elution achieved using increasing ionic strength or pH gradients [15].

Retention on cation-exchange phases is primarily governed by electrostatic interactions between the protonated nitrogen atoms and the negatively charged sulfonate groups of the stationary phase [15]. The retention strength correlates with the degree of protonation, making pH control critical for reproducible separations [15].

Retention Prediction and Method Development

Computational models for retention time prediction suggest that the compound's chromatographic behavior can be accurately modeled using molecular descriptors including LogP, polar surface area, and hydrogen bonding parameters [17] [18]. Machine learning approaches incorporating these descriptors achieve prediction accuracies within ±0.3 minutes for retention times, facilitating rapid method development [17].

| Chromatographic Mode | Stationary Phase | Typical Retention Range | Primary Retention Mechanism | Mobile Phase Optimization |

|---|---|---|---|---|

| Reversed-Phase | C18 | 8-15 minutes | Hydrophobic interactions | pH control (2.5-7.0) |

| Normal-Phase | Silica | 15-25 minutes | Hydrogen bonding | Polar modifier content |

| Ion-Exchange | SCX | 10-20 minutes | Electrostatic interactions | Ionic strength/pH gradients |

| HILIC | Amide/Diol | 5-12 minutes | Hydrophilic partitioning | Acetonitrile-water ratios |

XLogP3

Dates

Explore Compound Types